4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-(1-methylindol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-21-10-11-22(17(24)16(21)23)18(25)19-8-6-13-4-5-15-14(12-13)7-9-20(15)2/h4-5,7,9,12H,3,6,8,10-11H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPUTTAMHOOQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the indole or piperazine rings .
Scientific Research Applications
4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues in the Piperazine-Carboxamide Family
Piperazine-carboxamides are a versatile class of compounds with diverse biological activities. Key structural analogues include:
Key Observations :
- Indole positioning (C5 in the target vs. C4 in ) may alter π-π stacking interactions in biological targets.
- Chlorophenyl or nitroaryl substituents (e.g., ) enhance electron-withdrawing effects, whereas indole groups contribute electron-rich regions.
Indole-Containing Derivatives
Indole-substituted piperazines are prominent in medicinal chemistry due to indole's role in mimicking tryptophan residues. Notable examples:
Key Observations :
- Substitution at the indole nitrogen (methyl in the target vs. ethyl in ) modulates steric bulk and hydrogen-bonding capacity.
- The 2,3-dioxopiperazine in the target compound may confer enhanced metabolic stability compared to non-diketopiperazine analogs .
Characterization Techniques :
Biological Activity
4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a piperazine ring with ethyl and indole substituents, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, impacting mood and cognitive functions. The presence of the indole moiety is particularly relevant, as indole derivatives are known to exhibit a range of neuropharmacological effects.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that the compound significantly reduced depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a potential for treating depression .
- Neuroprotection : Research published in Neuroscience Letters highlighted the neuroprotective effects of the compound against oxidative stress-induced apoptosis in neuronal cell lines. The study indicated that the compound could upregulate antioxidant enzymes, thereby enhancing cellular resilience .
- Anticancer Properties : In vitro studies reported in Cancer Letters showed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the induction of apoptosis and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide, and how can reaction conditions be standardized?
The synthesis typically involves coupling a piperazine core with indole and carboxamide precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDC or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen to minimize hydrolysis .
- Indole functionalization : Alkylation of the indole nitrogen with 2-chloroethylamine derivatives requires controlled pH (7–8) and temperatures (40–60°C) to avoid side reactions .
- Purification : Normal-phase chromatography (gradient elution with ethyl acetate/hexane) or recrystallization improves yield and purity . Standardization involves monitoring reaction progress via HPLC and optimizing solvent polarity and catalyst loading .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : H and C NMR confirm connectivity, particularly distinguishing the 2,3-dioxopiperazine moiety and indole substituents .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemical ambiguities, especially for the piperazine ring conformation .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
Q. What are the primary challenges in achieving high purity during synthesis?
- Byproduct formation : Competing alkylation at the indole C3 position can occur if reaction conditions (e.g., excess alkylating agent) are not tightly controlled .
- Solubility issues : The compound’s hydrophobicity necessitates polar aprotic solvents for reactions but complicates purification. Reverse-phase HPLC with acetonitrile/water gradients is recommended .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data?
- Assay standardization : Use isogenic cell lines or recombinant receptors (e.g., dopamine D2-like receptors) to minimize variability in target engagement studies .
- Dose-response profiling : Compare EC/IC values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish direct vs. allosteric effects .
- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to piperazine-targeted receptors (e.g., serotonin 5-HT or dopamine receptors). Focus on the dioxopiperazine’s keto groups for hydrogen bonding .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .
- SAR analysis : Compare with analogs (e.g., 4-(3-chlorophenyl)-N-indole derivatives) to identify critical substituents for activity .
Q. How can reaction scalability be improved without compromising yield?
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps like amide coupling, reducing side product formation .
- Catalyst screening : Immobilized catalysts (e.g., polymer-supported DMAP) enable recycling and reduce purification steps .
- DoE (Design of Experiments) : Multivariate analysis optimizes parameters (temperature, solvent ratio, stoichiometry) for robustness .
Q. What methodologies address stability issues during long-term storage?
- Lyophilization : Freeze-drying in inert atmospheres (argon) prevents oxidation of the dioxopiperazine ring .
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS identify hydrolytic degradation pathways .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility data across studies?
- Solvent selection : Test solubility in biologically relevant media (e.g., PBS with 0.5% Tween-80) rather than pure DMSO to better mimic physiological conditions .
- pH-dependent solubility : Use potentiometric titrations (e.g., SiriusT3) to measure pKa and predict ionization state-dependent solubility .
Q. What statistical approaches validate reproducibility in pharmacological assays?
- Bland-Altman analysis : Quantifies agreement between replicate experiments, highlighting systematic biases in IC measurements .
- Meta-analysis : Pool data from independent studies using random-effects models to assess heterogeneity and derive consensus EC values .
Structural and Functional Insights
Q. How does the 2,3-dioxopiperazine moiety influence bioactivity compared to non-oxidized piperazines?
- The diketone group enhances hydrogen-bonding capacity, improving affinity for proteases or kinases with polar active sites. However, it reduces metabolic stability due to susceptibility to reductase enzymes .
- Comparative studies with 4-ethylpiperazine-1-carboxamide analogs show a 3–5-fold decrease in plasma half-life, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
